1-(3,4,5-Trimethoxyphenyl)butan-2-one

Tubulin Microtubule Dynamics Antiproliferative Activity

Select this specific butan-2-one analog (CAS 57507-14-9) for your research based on proven, differentiated performance. With an IC50 of 6.13 μM for tubulin beta polymerization inhibition, it serves as an optimal reference control with a clear activity window. Critically, its favorable non-inhibition of CYP2D6 (IC50 > 27 μM) simplifies DMPK studies by eliminating confounding metabolic factors. Do not substitute with generic TMP analogs; the butan-2-one linker dictates unique lipophilicity and target engagement. Procure high-purity material enabled by an efficient one-step synthesis.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B11926203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxyphenyl)butan-2-one
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C13H18O4/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8H,5-6H2,1-4H3
InChIKeyBFAYXFVCNSLNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trimethoxyphenyl)butan-2-one: A Phenylbutanoid Scaffold for Medicinal Chemistry and Biological Screening


1-(3,4,5-Trimethoxyphenyl)butan-2-one (CAS 57507-14-9) is a synthetic phenylbutanoid organic compound . Its molecular formula is C13H18O4, and it features a butan-2-one backbone substituted with a 3,4,5-trimethoxyphenyl group . This structural motif is common to a number of natural and synthetic compounds known for their interactions with tubulin and other biological targets [1], making it a versatile scaffold for medicinal chemistry and cell biology research.

Why 1-(3,4,5-Trimethoxyphenyl)butan-2-one Cannot Be Substituted with Generic Analogs


While several compounds share the 3,4,5-trimethoxyphenyl (TMP) core, generic substitution of 1-(3,4,5-Trimethoxyphenyl)butan-2-one with other TMP-bearing analogs is not equivalent. The specific butan-2-one linker directly influences the compound's lipophilicity, metabolic stability, and target engagement profile [1]. As demonstrated in comparative studies of TMP analogs, even minor modifications to the linker region (e.g., changing a propan-2-one to a butan-2-one or altering the oxidation state) can significantly alter both antiproliferative potency and cytochrome P450 inhibition liability [2]. Therefore, a direct procurement decision must be based on the specific compound's verified performance data rather than class-level assumptions.

Quantitative Differentiation of 1-(3,4,5-Trimethoxyphenyl)butan-2-one Against Close Analogs


Tubulin Polymerization Inhibition Potency vs. Combretastatin A-4 (CA-4) Benchmark

The compound exhibits measurable inhibition of tubulin beta polymerization. Its IC50 value of 6.13 μM in an MCF-7 cell-based assay is compared to the benchmark tubulin inhibitor Combretastatin A-4 (CA-4), which shows an IC50 of approximately 4.2 μM in similar tubulin polymerization assays [1][2]. This indicates that while 1-(3,4,5-Trimethoxyphenyl)butan-2-one is less potent than the natural product CA-4, it still provides a quantifiable tubulin destabilization effect, which is a key point of differentiation from other TMP analogs that may lack this activity entirely.

Tubulin Microtubule Dynamics Antiproliferative Activity

Cytochrome P450 2D6 (CYP2D6) Inhibition Liability Profile

In contrast to many TMP-containing compounds which can be potent CYP2D6 inhibitors, 1-(3,4,5-Trimethoxyphenyl)butan-2-one demonstrates minimal inhibition of CYP2D6. BindingDB reports an IC50 value of >27 μM for inhibition of CYP2D6 in human liver microsomes [1]. This is a critical differentiator from other TMP-based drug candidates or tool compounds that may cause significant drug-drug interaction (DDI) liabilities at similar concentrations, making this compound a cleaner probe for target engagement studies where metabolic enzyme inhibition is a confounding factor.

Drug Metabolism Cytochrome P450 CYP2D6 Hepatotoxicity

Synthetic Accessibility and Purity: Quantitative One-Step Synthesis Protocol

A key differentiator for this compound is its synthesis via an adapted Vilsmeier protocol, which yields the product in quantitative yield (>95%) in a single step from 3,4,5-trimethoxybenzaldehyde [1]. This is in stark contrast to the multi-step, low-yielding syntheses often required for more complex TMP analogs like combretastatin or podophyllotoxin derivatives. The high yield and simple purification (characterized by 1H, 2H, 13C NMR, IR, and Raman spectroscopy) ensure a consistent, high-purity product that is both cost-effective and reliable for large-scale screening campaigns.

Chemical Synthesis Vilsmeier Conditions Scalability Purity

Validated Application Scenarios for 1-(3,4,5-Trimethoxyphenyl)butan-2-one Based on Quantitative Evidence


Medium-Throughput Tubulin Polymerization Screening

Given its well-characterized IC50 of 6.13 μM for tubulin beta polymerization inhibition in MCF-7 cells [2], this compound is ideally suited as a reference inhibitor or positive control in medium-throughput screening campaigns aimed at identifying new tubulin destabilizers. Its moderate potency allows for a clear window of activity, avoiding the overly potent (and sometimes cytotoxic) effects of CA-4, while still providing a robust and reproducible assay signal.

In Vitro DMPK and Toxicology Studies

The compound's favorable profile as a non-inhibitor of CYP2D6 (IC50 > 27 μM) [2] makes it a valuable tool for in vitro drug metabolism and pharmacokinetic (DMPK) studies. Researchers can use it as a control for metabolic stability or drug-drug interaction assays without the confounding factor of CYP2D6 inhibition, which is a common issue with many TMP-containing compounds. This clean profile simplifies data interpretation and reduces the need for follow-up mechanistic studies.

Scalable Chemical Biology and Tool Compound Synthesis

The efficient, high-yielding one-step synthesis [2] enables the production of large quantities of high-purity material. This makes the compound an excellent candidate for use as a core scaffold for further medicinal chemistry optimization or as a building block for generating chemical probes in target identification studies. Its ease of synthesis and low cost per gram support its use in both academic and industrial research settings where compound supply is a critical consideration.

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